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4-Aminobenzohydrazide

Cat. No.: B1664622
CAS No.: 5351-17-7
M. Wt: 151.17 g/mol
InChI Key: WPBZMCGPFHZRHJ-UHFFFAOYSA-N
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Description

Overview of Hydrazides and Their Significance in Organic Chemistry

Hydrazides are a class of organic compounds that contain the functional group (-C(=O)NHNH2), which are organic derivatives of hydrazine (B178648). mdpi.com These compounds are considered nonbasic, a property attributed to the inductive influence of the acyl group. wikipedia.org In organic chemistry, hydrazides are highly regarded for their reactivity, serving as crucial starting materials and intermediates for the synthesis of various heterocyclic compounds, amines, and aldehydes that can be challenging to prepare through other methods. mdpi.comresearchgate.net

The significance of hydrazides extends to coordination chemistry, where they function as effective bidentate ligands, meaning they can bind to a central metal atom through two points of attachment. mdpi.com This property makes them valuable in creating transition metal complexes. sigmaaldrich.com Furthermore, the broad utility of hydrazides is evident in their diverse applications, which include their use as chemical preservers for plants, in the manufacturing of polymers and glues, and as foundational components in the development of new drugs. mdpi.com The initial interest in aromatic carboxylic acid hydrazides, in particular, was significantly boosted after isonicotinic hydrazide was identified as having tuberculostatic properties. researchgate.net

Distinctive Structural Features of 4-Aminobenzohydrazide

The chemical structure of this compound is defined by a central benzene (B151609) ring to which a hydrazide group (-C(=O)NHNH2) and an amino group (-NH2) are attached at positions 1 and 4, respectively. This "para" substitution pattern is a key feature of the molecule. The compound's formal chemical name is 4-aminobenzoic acid hydrazide, and it appears as white or beige crystals or powder. sigmaaldrich.comchemicalbook.com

The molecule's reactivity is largely dictated by its functional groups. The hydrazide moiety can readily undergo condensation reactions with aldehydes and ketones to form acylhydrazone Schiff bases. sigmaaldrich.comchemicalbook.com The presence of the primary amino group provides an additional site for chemical modification. This dual functionality makes this compound a versatile building block in organic synthesis. solubilityofthings.com For instance, it can be used to create ONO-tridentate Schiff base ligands by reacting with compounds like salicylaldehydes. bohrium.com The structural characteristics and vibrational spectroscopic properties of this compound have been analyzed in detail using techniques such as FTIR and FT-Raman spectroscopy. researchgate.net

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol sigmaaldrich.com
Melting Point 225-227 °C sigmaaldrich.com
Appearance White or beige crystals or powder chemicalbook.com
CAS Number 5351-17-7 sigmaaldrich.com
Solubility Soluble in DMSO, dilute acids, and partly miscible in water chemicalbook.com

Historical Context and Early Research Directions

The most common and established method for synthesizing hydrazides is through the acylation of hydrazines. researchgate.net Specifically, this compound is typically prepared by reacting an ester of 4-aminobenzoic acid, such as ethyl-4-aminobenzoate, with hydrazine hydrate (B1144303). scispace.comnih.gov This reaction is often carried out under reflux in a solvent like ethanol (B145695). scispace.comnih.govrdd.edu.iq

Following the discovery of the biological activity of isonicotinic hydrazide, research into other aromatic carboxylic acid hydrazides expanded, with many being tested for their physiological effects. researchgate.net Early research on this compound and its derivatives focused on their synthesis and fundamental characterization. These foundational studies paved the way for their subsequent exploration as versatile intermediates in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. mdpi.comresearchgate.net The ability of these compounds to form Schiff bases and act as ligands in coordination chemistry was also an early area of interest. mpg.deiucr.org

Current Research Landscape and Emerging Trends

The contemporary research landscape for this compound is vibrant and multifaceted, with a strong focus on its applications in medicinal and materials chemistry. A significant area of investigation is its role as an enzyme inhibitor. It is recognized as an irreversible inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes. selleckchem.comchemicalbook.commedchemexpress.com This inhibitory action has led to its use in research models, including studies related to subacute stroke. medchemexpress.com

Furthermore, this compound serves as a critical scaffold for designing inhibitors of other enzymes, such as fatty acid amide hydrolase (FAAH), which is a target for developing treatments for pain and anxiety. nih.govbrieflands.com Researchers have synthesized novel derivatives based on its structure and evaluated their inhibitory potential. nih.govbrieflands.com

The compound is widely used as a synthon to create a diverse range of derivatives with potential therapeutic applications:

Anticancer Agents: It has been used as a linker in a molecular hybridization strategy to create novel isatin-purine hybrids designed to inhibit multiple protein kinases involved in cancer cell proliferation. mdpi.com

Cholinesterase Inhibitors: Derivatives of this compound have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.govresearchgate.net For example, 4-amino-3-bromo-5-fluorobenzohydrazide showed potent inhibition against both enzymes. nih.govresearchgate.net

Antimicrobial Agents: New Schiff bases and other derivatives synthesized from this compound have been tested for their antibacterial and antifungal activities. scispace.comresearchgate.net

Coordination Chemistry and Catalysis: The compound and its derivatives, particularly Schiff bases, are used as ligands to synthesize metal complexes. bohrium.com For example, novel dioxomolybdenum(VI) complexes have been created and shown to act as efficient catalysts for the selective oxidation of sulfides to sulfoxides, an important transformation in organic synthesis. bohrium.com It is also a reactant for creating oxovanadium(IV)-hydrazide complexes that have potential as radical scavengers. sigmaaldrich.comchemicalbook.com

Table 2: Selected Recent Research Applications of this compound

Derivative ClassApplication/TargetKey Finding
Substituted Benzohydrazides Fatty Acid Amide Hydrolase (FAAH) InhibitionA derivative, 2-(2-(4-(2-carboxybenzamido) benzoyl) hydrazine-1-carbonyl) benzoic acid, was identified as a potent FAAH inhibitor. brieflands.com
Isatin-Purine Hybrids Anticancer (Multikinase Inhibition)A hybrid compound linked by this compound showed cytotoxic activity against several cancer cell lines. mdpi.com
Schiff Base Derivatives Cholinesterase Inhibition4-amino-3-bromo-5-fluorobenzohydrazide, a derivative, exhibited significant inhibitory activity against AChE and BChE. nih.govresearchgate.net
Dioxomolybdenum Complexes Catalysis (Sulfoxidation)Complexes formed with Schiff base ligands derived from this compound served as effective catalysts for converting sulfides to sulfoxides. bohrium.com
1,3,4-Oxadiazole Derivatives Antimicrobial ActivityDerivatives synthesized from this compound showed moderate to potent antibacterial activity against various bacterial strains. scispace.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O B1664622 4-Aminobenzohydrazide CAS No. 5351-17-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminobenzohydrazide
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InChI

InChI=1S/C7H9N3O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,8-9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBZMCGPFHZRHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30201720
Record name 4-Aminobenzhydrazide
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Molecular Weight

151.17 g/mol
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CAS No.

5351-17-7
Record name 4-Aminobenzoic acid hydrazide
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Record name 4-Aminobenzhydrazide
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Record name 4-Aminobenzhydrazide
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Synthetic Methodologies for 4 Aminobenzohydrazide and Its Derivatives

Classical Synthesis Routes of 4-Aminobenzohydrazide

Traditional synthetic methods for this compound often involve straightforward reactions that are well-established in organic chemistry literature.

A primary and widely used method for synthesizing this compound is the reaction of Ethyl 4-aminobenzoate (B8803810) with hydrazine (B178648) hydrate (B1144303). researchgate.netscielo.org.za This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695). researchgate.netnih.gov The process involves the nucleophilic substitution of the ethoxy group in the ester by the hydrazine hydrate, leading to the formation of the hydrazide and ethanol as a byproduct. researchgate.net

The general procedure involves dissolving Ethyl 4-aminobenzoate in ethanol, followed by the addition of hydrazine hydrate. researchgate.netnih.gov The mixture is then heated under reflux for several hours. researchgate.netresearchgate.net Upon cooling, the this compound product often precipitates out of the solution and can be collected by filtration and purified by recrystallization from a solvent like ethanol. researchgate.net Yields for this reaction are typically good. For instance, one reported synthesis gave a yield of 82% with a melting point of 198-200°C. researchgate.net Another study reported a yield of 80%. nih.gov

Further functionalization of this compound can be achieved through reactions like chloroacetylation. This process involves reacting this compound with chloroacetyl chloride. scielo.org.za The reaction can lead to substitution at both the primary aromatic amine and the hydrazide -NH2 group, resulting in a bis-chloroacetamide derivative. scielo.org.za

The reaction is typically carried out in a solvent such as dimethylformamide (DMF) in the presence of a base like anhydrous potassium carbonate to neutralize the HCl formed during the reaction. scielo.org.za The mixture is stirred for several hours, after which the product is isolated by pouring the reaction mixture into ice water, followed by filtration and recrystallization from a solvent like ethanol. scielo.org.za This bis-chloroacetamide derivative serves as a versatile intermediate for the synthesis of other compounds, such as bis-sulfide derivatives. scielo.org.za

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Green chemistry principles are being applied to the synthesis of this compound to reduce reaction times, energy consumption, and the use of hazardous solvents.

Sonochemical methods, which utilize ultrasonic waves to promote chemical reactions, have emerged as a green alternative for the synthesis of this compound. researchgate.net The reaction of Ethyl 4-aminobenzoate with hydrazine hydrate can be significantly accelerated under ultrasonic irradiation. researchgate.net

This method offers several advantages over conventional heating, including shorter reaction times and improved yields. researchgate.netchemmethod.com The use of ultrasound provides the necessary energy for the reaction to proceed, often at lower temperatures than conventional refluxing, which can be more energy-efficient. semanticscholar.org

MethodConditionsAdvantages
Conventional HeatingReflux in ethanol for 3-4 hoursEstablished and reliable
SonochemicalUltrasonic irradiationGood yield, shorter reaction time
Table 1. Comparison of Conventional and Sonochemical Synthesis of this compound.

Synthesis of this compound Derivatives

This compound is a valuable building block for the synthesis of a wide range of derivatives, particularly Schiff bases, which have applications in various fields of chemistry.

Acylhydrazone Schiff bases are readily synthesized through the condensation reaction of this compound with various aldehydes or ketones. nih.govchemicalbook.com This reaction is typically carried out by refluxing the two reactants in an alcoholic solvent, such as ethanol, often with a catalytic amount of acid. nih.govscispace.com

The general procedure involves dissolving this compound in ethanol and then adding the desired aldehyde or ketone. scispace.com The mixture is refluxed for a few hours, and the progress of the reaction is monitored by thin-layer chromatography. scispace.com Upon completion, the resulting Schiff base often precipitates upon cooling and can be purified by recrystallization. researchgate.net This method allows for the synthesis of a diverse library of acylhydrazone derivatives by varying the structure of the aldehyde or ketone reactant. nih.govscispace.com These Schiff bases are important as ligands in coordination chemistry and for the synthesis of heterocyclic compounds. nih.govrsc.org

Acylhydrazone Schiff Base Ligand Synthesis

Condensation with 2-Acetylpyridine (B122185)

The condensation reaction between a hydrazide and a ketone is a fundamental method for the formation of hydrazones. In the case of this compound, its reaction with 2-acetylpyridine would yield a hydrazone derivative. This reaction is typically catalyzed by a small amount of acid and proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the ketone, followed by the elimination of a water molecule.

While direct literature on the condensation of this compound with 2-acetylpyridine is not prevalent, the reaction can be inferred from similar condensations. For instance, the condensation of 2-aminobenzohydrazide with various aldehydes and ketones is known to be catalyzed by technical iodine in absolute ethanol under mild conditions. Similarly, condensations of 2-acetylpyridine with various benzaldehydes are also well-documented. These reactions typically involve refluxing the reactants in a suitable solvent, such as ethanol or methanol (B129727), often with a catalytic amount of acid to facilitate the reaction.

General Reaction Scheme:

The resulting hydrazone will possess a C=N bond, and its formation can be confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry.

Oligomeric Transition Metal Complex Synthesis

Hydrazides and their derivatives are excellent ligands for the formation of coordination complexes with transition metals. The presence of multiple donor atoms (N and O) allows them to chelate to a single metal center or bridge between multiple metal centers, leading to the formation of oligomeric or polymeric structures. The synthesis of these complexes typically involves the reaction of a metal salt with the hydrazide ligand in a suitable solvent.

The formation of polynuclear transition metal complexes can occur when ligands bridge between two or more metal centers. Hydrazide derivatives can act as bridging ligands, facilitating the formation of these larger assemblies. The specific structure of the resulting complex (dimeric, trimeric, or a higher oligomer) depends on the metal-to-ligand ratio, the nature of the metal ion and its preferred coordination geometry, and the reaction conditions such as solvent and temperature.

For example, coordination polymers, which can be considered as extended oligomeric structures, have been synthesized using 4-aminobenzoic acid, a related compound, with copper(II), resulting in a one-dimensional chain structure. nih.gov The hydrazide functional group in this compound offers similar, if not more versatile, coordination possibilities. The synthesis generally involves dissolving the metal salt and the ligand in a solvent (or a mixture of solvents) and then allowing the complex to crystallize. Techniques such as slow evaporation or diffusion may be employed to obtain single crystals suitable for X-ray diffraction analysis, which can elucidate the oligomeric nature of the complex.

Oxovanadium(IV)-Hydrazide Complex Synthesis

Oxovanadium(IV) complexes, characterized by the VO²⁺ cation, are of significant interest. The synthesis of oxovanadium(IV) complexes with hydrazide ligands typically involves the reaction of a vanadyl salt, such as vanadyl sulfate (B86663) (VOSO₄) or vanadyl acetylacetonate (B107027) ([VO(acac)₂]), with the hydrazide ligand in a suitable solvent like methanol or ethanol.

The hydrazide ligand can coordinate to the vanadium center through the carbonyl oxygen and the terminal amino nitrogen, forming a stable chelate ring. The resulting complexes often have a square pyramidal or octahedral geometry. Spectroscopic techniques such as IR, UV-Vis, and EPR are crucial for characterizing these complexes. In the IR spectrum, a strong band in the region of 900-1000 cm⁻¹ is characteristic of the V=O stretching vibration.

The synthesis can be generally represented as:

or

where L represents the hydrazide ligand. The specific stoichiometry and coordination environment can be influenced by the reaction conditions and the molar ratio of the reactants.

Hydrazone Derivatives Synthesis

The synthesis of hydrazone derivatives is a robust and widely used derivatization method for this compound. This reaction involves the condensation of the hydrazide with an aldehyde or a ketone, typically in an alcohol solvent and often with an acid catalyst. The resulting hydrazones contain the characteristic azomethine group (-NH-N=CH-). nih.gov

A general procedure involves dissolving the this compound and the carbonyl compound (aldehyde or ketone) in a solvent like ethanol. A catalytic amount of an acid, such as glacial acetic acid, is often added to facilitate the dehydration step. The reaction mixture is then heated under reflux for a period ranging from a few hours to overnight. Upon cooling, the hydrazone product often precipitates and can be collected by filtration and purified by recrystallization.

Table 1: Examples of Hydrazone Derivatives from Hydrazides

Hydrazide ReactantCarbonyl ReactantSolventCatalystProductReference
2-AminobenzohydrazideTerephthalaldehydeEthanolIodineHydrazone Derivative acs.org
4-Methoxybenzohydrazide3,4,5-TrimethoxybenzaldehydeEthanol-(E)-4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide derpharmachemica.com
Cyanoacetyl hydrazine3-Acetylpyridine1,4-Dioxane-Hydrazide-hydrazone derivative researchgate.net

Urea (B33335) and Thiourea (B124793) Derivatives Synthesis

Urea and thiourea derivatives of this compound can be synthesized by reacting the hydrazide with isocyanates and isothiocyanates, respectively. The terminal amino group of the hydrazide acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate or isothiocyanate.

The synthesis is generally straightforward and can be carried out by stirring the this compound and the appropriate isocyanate or isothiocyanate in a suitable solvent at room temperature or with gentle heating. The choice of solvent depends on the solubility of the reactants, with solvents like DMF or ethanol being commonly used. The product often precipitates from the reaction mixture and can be purified by recrystallization.

General Reaction Schemes:

Urea derivative: this compound + R-N=C=O → 4-Amino-N'-(substituted-carbamoyl)benzohydrazide

Thiourea derivative: this compound + R-N=C=S → 4-Amino-N'-(substituted-thiocarbamoyl)benzohydrazide

Carbamate (B1207046) and Thiocarbamate Derivatives Synthesis

The synthesis of carbamate and thiocarbamate derivatives of this compound can be achieved through several routes. One common method involves the reaction of the hydrazide with a chloroformate or a thiocarbonyl transfer reagent.

A one-pot reaction using carbonyl diimidazole in water has been described as an efficient method for preparing carbamates and thiocarbamates. researchgate.net In this method, the carbonyl diimidazole would first react with an alcohol or thiol to form an activated intermediate, which would then react with the this compound.

Another approach involves the generation of acyl isocyanates from primary amides using oxalyl chloride. These reactive intermediates can then react with hydrazides to form acyl ureas or carbamates. researchgate.net Applying this to a derivative of this compound where the primary amine is protected would allow for the formation of a carbamate at the hydrazide nitrogen.

General Reaction for Carbamate Synthesis:

Sulfide (B99878) Compounds Synthesis via Bis-Chloroacetamide Derivative

A specific synthetic route to sulfide compounds involves the initial conversion of this compound to a bis-chloroacetamide derivative. This is achieved by reacting this compound with chloroacetyl chloride in the presence of a base like potassium carbonate in a solvent such as DMF. chemistryjournal.netat.ua The chloroacetylation occurs at both the primary aromatic amine and the terminal hydrazide-NH₂ group. chemistryjournal.netat.ua

The resulting bis-chloroacetamide derivative serves as a versatile intermediate. It can then be reacted with various sulfur-containing nucleophiles to yield bis-sulfide compounds. For example, reaction with 2-mercaptobenzothiazole, 6-amino-2-mercaptopyrimidin-4-ol, or 2-mercapto-4,6-dimethyl-nicotinonitrile in the presence of a base like potassium carbonate in acetone (B3395972) leads to the formation of the corresponding bis-sulfide derivatives. chemistryjournal.netat.ua

Table 2: Synthesis of Bis-Sulfide Compounds from this compound

StepReactantsReagents/SolventProductReference
1This compound, Chloroacetyl chloridePotassium carbonate, DMFBis-chloroacetamide derivative chemistryjournal.netat.ua
2aBis-chloroacetamide derivative, 2-MercaptobenzothiazolePotassium carbonate, AcetoneBis-sulfide compound 5 chemistryjournal.netat.ua
2bBis-chloroacetamide derivative, 6-Amino-2-mercaptopyrimidin-4-olPotassium carbonate, AcetoneBis-sulfide compound 7 chemistryjournal.netat.ua
2cBis-chloroacetamide derivative, 2-Mercapto-4,6-dimethyl-nicotinonitrilePotassium carbonate, AcetoneBis-sulfide compound 9 chemistryjournal.netat.ua

Quinoxaline (B1680401) Derivatives Synthesis

The synthesis of quinoxaline derivatives can be achieved through the condensation of o-phenylenediamines with α-dicarbonyl compounds. While direct synthesis from this compound is not explicitly detailed in the provided context, a plausible pathway involves the reaction of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide with various electrophiles. For instance, this carbohydrazide (B1668358) can be reacted with different aldehydes, ketones, diketones, and ketoesters to yield a variety of novel quinoxaline derivatives. nih.gov The initial carbohydrazide itself can be synthesized from the corresponding ester by reaction with hydrazine hydrate.

A general synthetic approach involves the nucleophilic addition of the amino group of the carbohydrazide to the carbonyl group of the other reactant, followed by the elimination of a water molecule. nih.gov For example, the reaction of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide with benzoylacetone (B1666692) in boiling dioxane leads to the formation of (Z)-4-methyl-3-oxo-N′-(3-oxo-1-phenylbutylidene)-3,4-dihydroquinoxaline-2-carbohydrazide. nih.gov

Reactant 1Reactant 2SolventConditionsProduct
4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazideAldehydes/KetonesDioxaneBoilingSubstituted quinoxaline hydrazones
4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazideDiketones/KetoestersDioxaneBoilingSubstituted quinoxaline hydrazones
4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazideHydrazine hydrateEthanolBoiling3-diazenyl-4-methyl-3,4-dihydroquinoxaline-2-carbohydrazide

Triazine and Methyl Ester from Aminobenzoic Acid Analogs Synthesis

The synthesis of 1,3,5-triazine (B166579) derivatives of 4-aminobenzoic acid can be accomplished through either conventional heating or microwave irradiation methods, with the latter offering advantages in terms of reaction time, yield, and purity. nih.gov These methods typically involve the replacement of chloride ions in cyanuric chloride with aminobenzoic acid. nih.gov

The resulting 4-((4,6-disubstituted-1,3,5-triazin-2-yl)amino)benzoic acid derivatives can then be esterified to their corresponding methyl esters. A general procedure for this esterification involves refluxing the aminobenzoic acid derivative in methanol with a catalytic amount of concentrated sulfuric acid. nih.gov The reaction mixture is then cooled and neutralized with a sodium bicarbonate solution to precipitate the crude product, which can be further purified by recrystallization from ethanol. nih.gov

Starting MaterialReagentsConditionsProduct
N-(4,6-disubstituted-1,3,5-triazin-2-yl)aminobenzoic acidMethanol, Concentrated H₂SO₄Reflux for 8-10 hoursMethyl 4-((4,6-disubstituted-1,3,5-triazin-2-yl)amino)benzoate

Benzimidazole (B57391)/Thiourea Derivatives Synthesis

A series of novel urea and thiourea derivatives incorporating a benzimidazole moiety have been designed and synthesized. elsevierpure.com The synthesis of these compounds generally involves the reaction of a benzimidazole-containing amine with an appropriate isocyanate or isothiocyanate. For example, 1-(2-(1H-benzo[d]imidazol-2-ylamino)ethyl)-3-p-tolylthiourea and 4-(1H-benzo[d]imidazol-2-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide have been synthesized and characterized. elsevierpure.com

While a direct synthesis from this compound is not explicitly described, a potential synthetic route could involve the initial formation of a benzimidazole ring system from this compound, followed by reaction with an isothiocyanate to introduce the thiourea group.

Benzimidazole PrecursorReagentProduct Class
2-aminobenzimidazole derivativeIsocyanate/IsothiocyanateBenzimidazole-urea/thiourea derivative

Triazolethiol Derivatives Synthesis

The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols can be achieved from the corresponding hydrazides. A common method involves the reaction of a carbohydrazide with carbon disulfide in the presence of a base, such as alcoholic potassium hydroxide, to form a potassium dithiocarbazinate salt. This intermediate is then cyclized with hydrazine hydrate to yield the 4-amino-1,2,4-triazole-3-thiol (B7722964). nepjol.info

Alternatively, 1,4-substituted thiosemicarbazides, prepared by reacting a hydrazide with an arylisothiocyanate, can be cyclized in a basic medium to afford 5-substituted-4-aryl-4H-1,2,4-triazole-3-thiols. nih.gov The primary amine group of the 4-amino-1,2,4-triazole-3-thiol can be further reacted with aromatic aldehydes to form Schiff bases (azomethines). nepjol.infonih.gov

Starting HydrazideKey ReagentsIntermediateFinal Product
Substituted benzohydrazide (B10538)1. CS₂/KOH, 2. Hydrazine hydratePotassium dithiocarbazinate4-amino-5-substituted-4H-1,2,4-triazole-3-thiol
Substituted benzohydrazideArylisothiocyanate1,4-substituted thiosemicarbazide5-substituted-4-aryl-4H-1,2,4-triazole-3-thiol

N-substituted 4-(ethyl methyl amino) benzohydrazide derivatives

A series of new N-substituted 4-(ethyl methyl amino) benzohydrazide derivatives can be synthesized through the reaction of the corresponding hydrazide with various aldehydes. chemijournal.comchemijournal.com This condensation reaction is a known synthetic method for producing N-substituted hydrazone derivatives. chemijournal.com The resulting hydrazones are versatile intermediates that can be used to synthesize other heterocyclic systems. For example, these derivatives can undergo a cyclization reaction with thiosalicylic acid to form 1,3-benzothiazin-4-one derivatives. chemijournal.comchemijournal.com

The synthesis of the N-substituted hydrazones is typically carried out in ethanol with the addition of anhydrous sodium sulfate. chemijournal.com The subsequent cyclization with thiosalicylic acid is performed under reflux in a solvent like chloroform, with ammonium (B1175870) chloride added to the reaction mixture. chemijournal.com

Reactant 1Reactant 2Solvent/ReagentsConditionsProduct
4-(ethyl methyl amino)benzohydrazideAldehydeEthanol, Na₂SO₄-N-substituted 4-(ethyl methyl amino) benzohydrazide
N-substituted 4-(ethyl methyl amino)benzohydrazideThiosalicylic acidChloroform, NH₄ClReflux at 125°C for 4 hours2,3-disubstituted 1,3-benzothiazin-4-one

Fatty Acid Amide Hydrolase (FAAH) Inhibitors based on this compound Derivatives

Novel Fatty Acid Amide Hydrolase (FAAH) inhibitors have been designed and synthesized based on the this compound scaffold. nih.govnih.gov One synthetic approach involves refluxing this compound with succinic anhydride (B1165640) or phthalic anhydride in pyridine (B92270) for an extended period. nih.gov After the addition of cold water and acidification with concentrated HCl, the resulting precipitate is filtered and washed. An alternative, solvent-free method involves melting the reactant mixture at a high temperature (140 °C) for several hours. nih.gov

A particularly potent inhibitor, 2-(2-(4-(2-carboxybenzamido) benzoyl) hydrazine-1-carbonyl) benzoic acid, was identified from a series of synthesized compounds. nih.gov The presence of a carboxylic acid group on a phenolic ring was found to significantly increase the inhibitory potency, likely due to ionic interactions with key amino acid residues in the active site of the FAAH enzyme. nih.gov

Reactant 1Reactant 2Solvent/ConditionsProduct
This compoundSuccinic anhydride or Phthalic anhydridePyridine, Reflux for 72hCarboxybenzamido benzoyl hydrazine derivative
This compoundSuccinic anhydride or Phthalic anhydrideMelt at 140°C for 4hCarboxybenzamido benzoyl hydrazine derivative

Imides and Schiff Bases Derived from Ethyl 4-Amino Benzoate (B1203000)

The synthesis of imides and Schiff bases from ethyl 4-amino benzoate begins with the conversion of the starting ester to this compound. orientjchem.org This is achieved by refluxing ethyl 4-aminobenzoate with hydrazine hydrate in absolute ethanol. orientjchem.org The resulting this compound serves as a key intermediate for further derivatization.

From this compound, various heterocyclic parent nuclei can be synthesized, such as 5-(4-aminophenyl)-1,3,4-oxadiazol-2-amine (B2923584) and 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thione. orientjchem.org These oxadiazole derivatives can then be converted into imides through thermal fusion with acid anhydrides like phthalic, maleic, or succinic anhydride in an oil bath at high temperatures. orientjchem.orgresearchgate.net Schiff bases can be prepared by the conventional method of refluxing the oxadiazole derivatives with different aromatic aldehydes in an acidic medium, such as glacial acetic acid. researchgate.net

Starting MaterialReagentsConditionsIntermediate/Product
Ethyl 4-aminobenzoateHydrazine hydrate, Absolute ethanolReflux for 8hThis compound
5-(4-aminophenyl)-1,3,4-oxadiazol-2-amine or -2-thionePhthalic, maleic, or succinic anhydrideHeat in oil bath at 290°C for 30 minImide derivatives
5-(4-aminophenyl)-1,3,4-oxadiazol-2-amine or -2-thioneAromatic aldehyde, Glacial acetic acidRefluxSchiff base derivatives

Advanced Spectroscopic and Quantum Chemical Investigations

Quantum Chemical Computations

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), are indispensable for complementing experimental spectroscopic data. These methods provide deep insights into molecular geometry, electronic structure, and vibrational properties from first principles.

DFT has become a standard computational method for studying the properties of medium-sized organic molecules like 4-Aminobenzohydrazide. researchgate.netresearchgate.net A common approach involves using the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, along with a basis set such as 6-311++G(d,p). researchgate.net

These calculations begin by optimizing the molecular geometry to find the lowest energy structure. mdpi.com Once the geometry is optimized, a frequency calculation is performed. This not only confirms that the structure is a true energy minimum but also yields the theoretical vibrational frequencies. researchgate.net These computed frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental FTIR and FT-Raman data. researchgate.net DFT studies are crucial for the unambiguous assignment of complex vibrational spectra and for understanding the electronic properties of the molecule. nih.gov

The presence of single bonds in this compound allows for rotation of its functional groups, leading to different possible conformations. Conformational analysis is performed to identify the most stable arrangement of the atoms in space. This is often achieved by systematically rotating a specific dihedral angle and calculating the molecule's potential energy at each step, a process known as a Potential Energy Surface (PES) scan.

For this compound, key rotations would be around the C(ring)-C(carbonyl) bond and the C(carbonyl)-N(hydrazide) bond. The PES scan reveals the energy barriers between different conformers and identifies the global minimum energy conformation, which is the most stable and likely to be the dominant form of the molecule. This analysis helps in understanding the molecule's flexibility and preferred three-dimensional shape.

Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the electronic distribution within a molecule and for predicting its reactivity and intermolecular interaction sites. chemrxiv.orgphyschemres.org The MEP surface maps the electrostatic potential onto the molecule's electron density surface, providing a visual representation of the charge distribution. chemrxiv.org

The MEP map is color-coded to indicate different potential regions:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack.

Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient and are favorable sites for nucleophilic attack.

Green/Yellow: Represents regions of intermediate or near-zero potential.

For this compound, the MEP analysis is expected to show a highly negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pair electrons. The nitrogen atoms of the amino and hydrazide groups would also exhibit negative potential. Conversely, the hydrogen atoms of the amino (-NH₂) and hydrazide (-NHNH₂) groups are expected to be regions of positive potential (blue), making them primary sites for hydrogen bonding. researchgate.net This analysis is critical for predicting how the molecule will interact with other molecules, such as biological receptors or solvents. chemrxiv.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity and electronic properties of a molecule. chemicalbook.comhw.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, and its energy level is indicative of the molecule's nucleophilicity, while the LUMO serves as an electron acceptor, with its energy level reflecting the molecule's electrophilicity. chemicalbook.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, such as the amino (-NH2) group and the phenyl ring, which can donate electron density. The LUMO, conversely, would be distributed over the electron-deficient carbonyl group (C=O) and the hydrazide moiety, which can accept electron density. A detailed FMO analysis would precisely calculate the energy levels of these orbitals and map their distribution, offering predictions about the sites most susceptible to electrophilic and nucleophilic attack. While specific computational studies detailing the precise HOMO-LUMO energy values for this compound were not found in the surveyed literature, this theoretical framework remains essential for understanding its reaction mechanisms.

Potential Energy Distributions (PEDs)

Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed assignment of vibrational modes observed in infrared (IR) and Raman spectra. nih.govbmrb.iolibretexts.org Experimental spectra often show complex absorption bands resulting from multiple vibrational motions within the molecule. PED analysis, typically performed using software like VEDA, quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal vibrational mode. nih.govbmrb.io This allows for a precise and unambiguous assignment of each spectral band to specific molecular motions.

A PED analysis for this compound would involve calculating its theoretical vibrational frequencies using methods like Density Functional Theory (DFT). libretexts.org These calculated frequencies would then be correlated with the experimental IR and Raman spectra. The PED output would detail the percentage contribution of, for example, C=O stretching, N-H bending, or phenyl ring vibrations to each observed band. Such an analysis is crucial for accurately interpreting the molecule's vibrational spectrum and understanding its intramolecular dynamics. However, specific literature performing a PED analysis on this compound was not identified in the conducted search.

NBO and QTAIM Analyses for Intermolecular Interactions

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are powerful computational tools used to analyze chemical bonding and non-covalent interactions. rsc.orglibretexts.orgspectroscopyonline.com

NBO analysis provides a description of the Lewis-like chemical bonding structure of a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). This analysis can quantify the stabilization energy associated with these interactions, revealing the nature and strength of phenomena like hyperconjugation and intramolecular or intermolecular hydrogen bonding. For this compound, NBO analysis could elucidate the interactions between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds, providing insight into the molecule's electronic stability and the nature of its hydrogen bonds. libretexts.org

QTAIM analysis , developed by Richard Bader, characterizes chemical bonds and interactions based on the topology of the electron density. rsc.orgwikipedia.org This method identifies bond critical points (BCPs) between atoms, and the properties of the electron density at these points (such as its magnitude and its Laplacian) reveal the nature of the interaction. rsc.orgwikipedia.org QTAIM can distinguish between shared interactions (covalent bonds) and closed-shell interactions (like ionic bonds, hydrogen bonds, and van der Waals forces). An application of QTAIM to this compound could map the bond paths and analyze the BCPs to characterize the strength and nature of the covalent bonds and the crucial intermolecular hydrogen bonds that define its crystal structure.

While these analyses are vital for a deep understanding of molecular interactions, specific studies applying NBO and QTAIM to this compound were not found in the available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds by providing information about the chemical environment of hydrogen and carbon nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides detailed information about the arrangement of its protons. The spectrum is characterized by distinct signals for the aromatic protons and the protons of the amino and hydrazide groups.

The aromatic protons on the benzene (B151609) ring typically appear as two doublets, a characteristic AA'BB' system for a 1,4-disubstituted ring. The protons ortho to the electron-donating amino group are shielded and appear at a lower chemical shift (upfield), while the protons ortho to the electron-withdrawing carbonyl group are deshielded and appear at a higher chemical shift (downfield). The protons of the primary amine (-NH2) and the hydrazide (-NHNH2) groups are exchangeable and often appear as broad singlets. The exact chemical shifts can vary depending on the solvent and concentration.

Table 1: Representative ¹H NMR Data for this compound Data interpreted from typical values for similar structures and publicly available spectral data.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.4broad singlet1H-C(=O)NH-
~7.6doublet2HAromatic H (ortho to -CONHNH₂)
~6.6doublet2HAromatic H (ortho to -NH₂)
~5.6broad singlet2H-NH₂ (aromatic)
~4.3broad singlet2H-NH₂ (hydrazide)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound provides information on the different carbon environments within the molecule. Due to the symmetry of the 1,4-disubstituted benzene ring, only four signals are expected for the aromatic carbons, in addition to the signal for the carbonyl carbon. The carbonyl carbon is significantly deshielded and appears at the lowest field. The carbon atom attached to the amino group (C4) is shielded, while the carbon attached to the carbonyl group (C1) is deshielded.

Table 2: Representative ¹³C NMR Data for this compound Data interpreted from publicly available spectral data from sources such as PubChem. nih.gov

Chemical Shift (δ, ppm)Assignment
~166C=O (Carbonyl)
~151C4 (Aromatic, attached to -NH₂)
~129C2, C6 (Aromatic)
~120C1 (Aromatic, attached to -C=O)
~113C3, C5 (Aromatic)

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk For this compound (molar mass: 151.17 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at approximately m/z 151. This peak confirms the molecular weight of the compound. nih.gov

The fragmentation of the molecular ion provides valuable structural information. libretexts.orglibretexts.org Energetically unstable molecular ions break down into smaller, characteristic fragment ions. libretexts.org For this compound, plausible fragmentation pathways could include:

Loss of the hydrazino group (-NHNH₂): Cleavage of the C-N bond could lead to the formation of a 4-aminobenzoyl cation at m/z 120.

Loss of ammonia (-NH₃): A rearrangement followed by the loss of ammonia could result in a fragment ion.

Cleavage of the carbonyl group: Loss of carbon monoxide (CO) from the benzoyl fragment could produce an aminophenyl cation at m/z 92.

Formation of the aminotropylium ion: Rearrangement of the aminophenyl cation could lead to a stable tropylium-type ion.

The relative abundance of these fragment ions depends on their stability, with more stable ions producing more intense peaks in the mass spectrum.

: X-ray Diffraction (XRD) Studies

X-ray diffraction (XRD) is a cornerstone analytical technique for the characterization of crystalline materials, providing definitive information about the atomic and molecular structure. For this compound, XRD studies have been instrumental in elucidating its three-dimensional architecture, including precise bond lengths, bond angles, and the intricate network of intermolecular interactions that govern its crystal packing. These investigations offer fundamental insights into the solid-state conformation and supramolecular assembly of the molecule.

Single Crystal X-ray Analysis

Single crystal X-ray analysis provides the most precise and unambiguous determination of a molecule's structure in the solid state. Through the diffraction of X-rays by a single crystal of this compound, a detailed three-dimensional electron density map can be constructed, from which the exact positions of the atoms are determined.

Table 1: Crystal Data and Structure Refinement for this compound

Parameter Value
Crystal System Monoclinic
Space Group P21/n
a (Å) 5.411(2)
b (Å) 14.000(6)
c (Å) 9.894(4)
α (°) 90
β (°) 103.917(7)
γ (°) 90
Z 4

Data sourced from ResearchGate. researchgate.net

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The resulting surface provides a unique picture of the molecular shape and its interaction environment.

The Hirshfeld surface can be mapped with various properties, such as d_norm, which highlights intermolecular contacts. The d_norm surface displays red spots for contacts shorter than the van der Waals radii, indicating key hydrogen bonds and other close interactions. iucr.orgnih.gov Blue regions represent contacts longer than the van der Waals radii, while white areas denote contacts around the van der Waals separation distance.

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Aromatic Hydrazide and Similar Structures

Interaction Type Typical Percentage Contribution (%)
H···H 28 - 59
C···H/H···C 27 - 28
N···H/H···N ~26
O···H/H···O 3 - 34
C···C ~6
C···N/N···C ~6

Note: The data represents typical ranges observed in related structures as a direct analysis for this compound is not specified in the provided sources. Data is derived from analyses of similar compounds. iucr.orgnih.govresearchgate.net

The analysis for related compounds shows that H···H interactions often constitute the largest contribution to the Hirshfeld surface, reflecting the high abundance of hydrogen atoms on the molecular surface. iucr.orgresearchgate.net The presence of sharp, distinct spikes in the fingerprint plots for contacts involving nitrogen and oxygen (N···H/H···N and O···H/H···O) are characteristic of strong hydrogen bonding interactions, which are crucial in stabilizing the crystal lattice. iucr.orgnih.gov

Coordination Chemistry and Metal Complexation

4-Aminobenzohydrazide as a Ligand in Metal Complexes

This compound typically acts as a bidentate ligand, coordinating to metal ions through the carbonyl oxygen atom and the terminal nitrogen atom of the hydrazide moiety. This chelation forms a stable five-membered ring with the metal ion. The presence of the amino group (-NH2) at the para position of the benzene (B151609) ring can also influence the electronic properties of the ligand and, in some cases, may participate in intermolecular interactions within the crystal lattice of the metal complexes. The coordination behavior of this compound is also dependent on the reaction conditions and the nature of the metal ion, sometimes leading to different structural arrangements.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound is generally achieved by reacting a salt of the desired metal with the ligand in a suitable solvent, often with gentle heating to facilitate the reaction. The resulting complexes can be characterized by a range of spectroscopic and analytical techniques, including elemental analysis, infrared (IR) spectroscopy, electronic spectroscopy, and magnetic susceptibility measurements to elucidate their structure and bonding.

While extensive studies on simple copper(II) complexes of this compound are not widely available, related structures, such as those with other hydrazone ligands, suggest that copper(II) readily forms complexes with this class of compounds mdpi.comimist.ma. For instance, a one-dimensional coordination polymer of copper(II) with the related ligand 4-aminobenzoic acid has been synthesized and characterized, demonstrating the coordination versatility of such ligands with copper(II) nih.gov. In this complex, the 4-aminobenzoate (B8803810) ligand coordinates to the Cu(II) center through both the nitrogen of the amino group and the oxygen of the carboxylate group nih.gov. It is anticipated that this compound would similarly form stable complexes with copper(II), likely exhibiting square planar or distorted octahedral geometries, which are common for Cu(II) ions at.uasapub.org.

Table 1: Spectroscopic Data for a Representative Copper(II) Coordination Polymer with 4-Aminobenzoic Acid

PropertyValueReference
FTIR Peaks (cm⁻¹) 3250 (br), 3139 (br), 1606 (s), 1576 (s), 1304 (s) nih.gov
Luminescence Emission (nm) 345 nih.gov

This table is based on data for a related copper(II) complex with 4-aminobenzoic acid to provide insight into potential spectroscopic features.

Cobalt(II) complexes with hydrazide ligands have been reported, often exhibiting octahedral or tetrahedral geometries goldengateintl.comcore.ac.uk. In studies of cobalt(II) complexes with the related 4-aminobenzoic acid, coordination has been observed through the amino nitrogen researchgate.net. A study on the synthesis of a cobalt(II) complex with benzoic acid hydrazide revealed an octahedral geometry where the ligand coordinates through the ketonic oxygen and the terminal NH2 group goldengateintl.com. This suggests that this compound would likely coordinate to Co(II) in a similar bidentate fashion. The electronic spectra of such Co(II) complexes are instrumental in determining their geometry goldengateintl.comcore.ac.uknih.gov.

Table 2: Characterization Data for a Cobalt(II) Complex with Benzoic Acid Hydrazide

Complex FormulaGeometryKey IR Bands (cm⁻¹)Reference
[Co(BH)₃]H₂OOctahedralν(C=O) and ν(NH₂) shifts indicating coordination goldengateintl.com

This table provides data for a related cobalt(II) complex to infer the properties of this compound complexes.

Nickel(II) complexes with substituted acid hydrazides, including p-aminobenzoic acid hydrazide (this compound), have been synthesized and characterized. These complexes are typically prepared in an ethanolic medium and are often insoluble in common solvents. Characterization through elemental analysis, infrared spectroscopy, diffuse electronic reflectance spectroscopy, and magnetic susceptibility measurements suggests an octahedral coordination for the Nickel(II) ion. The ligand coordinates to the metal center through the amide carbonyl oxygen and the amino nitrogen of the hydrazide moiety. The magnetic moments for these octahedral Ni(II) complexes typically fall in the range of 2.9-3.3 Bohr Magnetons (BM).

Table 3: Analytical and Magnetic Data for a Nickel(II) p-Aminobenzoic Acid Hydrazide Complex

ComplexColorMagnetic Moment (µeff, BM)Proposed Geometry
[Ni(p-ABAH)₃]Cl₂Greenish-yellow3.12Octahedral

Data adapted from a study on Ni(II) complexes of various substituted acid hydrazides.

The coordination chemistry of Zinc(II) with hydrazone ligands is well-documented, often resulting in tetrahedral or octahedral complexes ajol.infonih.govnih.govresearchgate.net. While specific studies focusing solely on this compound are limited, research on mixed-ligand Zinc(II) complexes provides insight into its coordination behavior. For example, in mixed-ligand systems, a benzohydrazide (B10538) derivative can act as a bidentate chelating ligand researchgate.net. In other Zinc(II) complexes with ligands containing amino groups, coordination through the nitrogen atom is common rsc.org. The formation of Zn-O and Zn-N bonds is typically confirmed by the appearance of new bands in the far-infrared region of the spectrum ajol.info.

Table 4: General Characteristics of Zinc(II) Complexes with Related Ligands

Coordination NumberCommon GeometriesKey Spectroscopic Features
4 or 6Tetrahedral, OctahedralAppearance of ν(Zn-O) and ν(Zn-N) bands in IR spectra

This table summarizes general expectations for Zinc(II) complexes based on available literature for related ligands.

Chromium(III) complexes often exhibit a six-coordinated octahedral geometry nih.govchemmethod.comjocpr.comnih.gov. Studies on Chromium(III) complexes with ligands containing N and O donor atoms show that these atoms readily coordinate to the metal center chemmethod.comresearchgate.net. For instance, a Chromium(III) complex with the amino acid tryptophan, [Cr(Trp)₂(OH)(H₂O)], has been synthesized and characterized, revealing an octahedral geometry where the ligand coordinates through the amino and carboxylate groups chemmethod.com. The formation of a Cr-N bond is confirmed by a vibrational band around 424 cm⁻¹ in the IR spectrum chemmethod.com. It is expected that this compound would form stable octahedral complexes with Chromium(III), coordinating as a bidentate ligand through its carbonyl oxygen and terminal amino nitrogen.

Table 5: Characterization of a Representative Chromium(III) Complex with an Amino Acid Ligand

Complex FormulaProposed GeometryKey IR Band (cm⁻¹) for Cr-NReference
[Cr(Trp)₂(OH)(H₂O)]Octahedral424 chemmethod.com

This table presents data for a related Chromium(III) complex to illustrate the expected coordination features.

Manganese(II) Complexes

Manganese(II) complexes with hydrazone ligands, structurally similar to this compound, have been synthesized and characterized. For instance, a mononuclear manganese(II) complex with a hydrazone ligand derived from 4-hydroxybenzohydrazide has been shown to adopt a distorted octahedral geometry. In such complexes, the ligand typically coordinates to the Mn(II) center through the azomethine nitrogen and the carbonyl oxygen. The remaining coordination sites are usually occupied by other ligands, such as halide ions or water molecules. The high-spin d⁵ electronic configuration of Mn(II) results in complexes that are typically paramagnetic.

Studies on various Mn(II) complexes have confirmed that they often exhibit a distorted octahedral or, in some cases, a pentagonal bipyramidal coordination geometry. The flexibility of the hydrazone ligand backbone plays a crucial role in determining the final structure of the complex.

Molybdenum Complexes

The coordination chemistry of molybdenum with hydrazide and hydrazone ligands is extensive, with the metal typically found in higher oxidation states such as Mo(V) and Mo(VI). Molybdenum(VI) complexes with ligands analogous to this compound have been synthesized, often starting from precursors like MoO₂(acac)₂. These complexes frequently exhibit a distorted square-pyramidal or octahedral geometry. The ligand can coordinate to the molybdenum center as a dianionic tridentate species, bonding through the phenolic oxygen (if present after condensation), the imine nitrogen, and the enolic oxygen. The resulting complexes are often stable and can be characterized by various spectroscopic techniques. The formation and structure of these complexes are influenced by factors such as the solvent system and the pH of the reaction medium.

Structural Characterization of Metal Complexes

The structural elucidation of metal complexes of this compound relies on a combination of analytical and spectroscopic techniques. These methods provide crucial information about the stoichiometry, coordination environment, and electronic properties of the complexes.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the empirical formula of a newly synthesized complex. By comparing the experimentally found percentages of carbon (C), hydrogen (H), and nitrogen (N) with the calculated values for a proposed structure, the stoichiometry of the metal-ligand interaction can be confirmed. For example, in a mononuclear Mn(II) complex with a related hydrazone ligand, the elemental analysis was consistent with the proposed formula, confirming the metal-to-ligand ratio.

Table 1: Representative Elemental Analysis Data for a Manganese(II) Hydrazone Complex

Element Calculated (%) Found (%)
C 32.94 32.76
H 2.76 2.83

Note: Data is for a representative Mn(II) complex with a hydrazone ligand derived from 4-hydroxybenzohydrazide, as specific data for the this compound complex is not available.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are crucial for determining the number of unpaired electrons in a metal complex, which in turn provides information about the oxidation state and the spin state (high-spin or low-spin) of the central metal ion. For high-spin Mn(II) complexes (d⁵ configuration), the theoretical spin-only magnetic moment is 5.92 Bohr Magnetons (B.M.). Experimental values for octahedral Mn(II) complexes are typically found in the range of 5.8 to 6.0 B.M. nih.gov

Molybdenum complexes exhibit varied magnetic behavior depending on the oxidation state. Molybdenum(VI) (d⁰) complexes are diamagnetic, while Molybdenum(V) (d¹) complexes are paramagnetic with a magnetic moment corresponding to one unpaired electron (theoretically 1.73 B.M.). However, Mo(V) complexes often exist as dimers with strong antiferromagnetic coupling between the metal centers, leading to a significantly lower or even zero magnetic moment at room temperature.

Table 3: Expected Magnetic Moments for Metal Complexes

Metal Ion Electronic Configuration Spin State Theoretical μₛₒ (B.M.) Expected Experimental Range (B.M.)
Mn(II) d⁵ High-spin 5.92 5.8 - 6.0
Mo(V) - 1.73 Variable (often < 1.73 due to coupling)

Infrared Data Analysis

Infrared (IR) spectroscopy is a powerful tool for determining the coordination mode of the ligand to the metal ion. By comparing the IR spectrum of the free ligand with that of the metal complex, shifts in the characteristic vibrational frequencies of the donor groups can be identified. For this compound, key IR bands include the ν(N-H) of the amino and hydrazinic groups, the ν(C=O) of the carbonyl group, and the ν(N-N) of the hydrazinic moiety.

Upon complexation, a shift of the ν(C=O) band to a lower frequency is typically observed, indicating coordination through the carbonyl oxygen. Similarly, changes in the ν(N-H) bands suggest the involvement of the nitrogen atoms in coordination. The appearance of new bands at lower frequencies can be attributed to the formation of new metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) bonds. For instance, in a related mononuclear Mn(II) hydrazone complex, the IR spectrum showed characteristic bands at 3465, 1645, and 1366 cm⁻¹. In molybdenum complexes with similar ligands, characteristic bands for Mo=O and Mo-O-Mo bridges can also be observed.

Table 4: Representative Infrared Spectral Data (cm⁻¹) for a Manganese(II) Hydrazone Complex and Ligand

Assignment Free Ligand (approx.) Complex
ν(O-H) / ν(N-H) ~3300-3400 3465
ν(C=O) ~1660 -
ν(C=N) - 1645
ν(N-N) ~900-1100 1069
ν(M-O) - 537

Note: Data is for a representative Mn(II) complex with a hydrazone ligand derived from 4-hydroxybenzohydrazide, as specific data for the this compound complex is not available. The free ligand values are approximate ranges for hydrazides.

Materials Science Applications and Polymer Chemistry

Fabrication of Organic-Inorganic Hybrid Devices

4-Aminobenzohydrazide is utilized as a key reactant in the synthesis of oligomeric transition metal complexes. These complexes are integral to the fabrication of organic-inorganic hybrid devices. researchgate.netnih.gov The compound's ability to form stable complexes with various transition metals allows for the development of materials that combine the processability and functionality of organic molecules with the robust performance characteristics of inorganic components. researchgate.netnih.gov This synergy is crucial for creating next-generation electronic and optoelectronic devices.

Electrical and Photoelectrical Properties of Oligomeric Metal Complexes

The oligomeric transition metal complexes derived from this compound are noted for their efficient electrical and photoelectrical properties. researchgate.netnih.gov The coordination of this compound with divalent metal ions such as Nickel (Ni), Copper (Cu), Zinc (Zn), Cadmium (Cd), and Mercury (Hg) has been studied to characterize these properties. The formation of these complexes involves coordination through the carbonyl group and the terminal hydrazinic amino group. nih.gov

Physico-chemical studies, including potentiometric and conductometric titrations, have been employed to determine the stability constants and thermodynamic parameters of these complexes. The formation of these bonds is primarily electrostatic, and the process is endothermic. nih.gov The stability of these complexes is a key factor influencing their electrical characteristics. nih.gov

Below is a table summarizing the thermodynamic parameters for the formation of metal complexes with this compound at 298 K. nih.gov

Metal IonΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
Ni(II) -21.414.8121.5
Cu(II) -28.910.9133.5
Zn(II) -24.412.3123.2
Cd(II) -27.211.6130.2
Hg(II) -19.915.2117.8

This interactive table provides a summary of thermodynamic data related to the formation of metal complexes with this compound.

Poly(terephthalic-4-aminobenzohydrazide) Studies

Information regarding specific studies on "Poly(terephthalic-4-aminobenzohydrazide)" was not available in the consulted search results.

Porous Resin with Schiff Base Chelating Groups for Heavy Metal Ion Removal

This compound is a precursor for synthesizing Schiff base ligands, which can be incorporated into porous polymers to create chelating resins for environmental remediation. researchgate.net A notable application involves the synthesis of a novel chelating resin designed for the removal of heavy metal ions from aqueous solutions. researchgate.net

This process begins with the condensation reaction of this compound and 2-acetylpyridine (B122185) to form a Schiff base. This Schiff base is then reacted with a polymer, such as poly(methyl vinyl ether-alt-maleic anhydride), to produce the final chelating resin. researchgate.net These types of resins are effective due to the presence of nitrogen and oxygen donor atoms in the Schiff base structure, which exhibit excellent selectivity for complexing with transition metal ions. researchgate.net

The resulting resin has been proven effective in adsorbing various heavy metal ions, including Cu²⁺, Cd²⁺, Cr³⁺, Ni²⁺, and Co²⁺. researchgate.net The efficiency of the adsorption process is influenced by parameters such as pH, temperature, contact time, and the initial concentration of the metal ions. researchgate.net The kinetics of the adsorption follow a pseudo-second-order model, and the equilibrium data are well-described by the Langmuir adsorption isotherm. researchgate.net

The table below presents the adsorption capacities of the synthesized resin for different heavy metal ions. researchgate.net

Metal IonAdsorption Capacity Range (mg/g)
Cu²⁺ 29.95–157.25
Cd²⁺ 29.95–157.25
Cr³⁺ 29.95–157.25
Ni²⁺ 29.95–157.25
Co²⁺ 29.95–157.25

This interactive table outlines the range of adsorption capacities of a this compound-derived chelating resin for various heavy metal ions.

This application highlights the potential of this compound-based materials in treating industrial wastewater containing high concentrations of toxic heavy metals. researchgate.net

Computational Chemistry and Molecular Modeling

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial for understanding the interactions between a ligand, such as a 4-aminobenzohydrazide derivative, and its biological target, typically a protein receptor.

Research into the derivatives of this compound as inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme implicated in pain and inflammation, has utilized molecular docking to simulate their binding within the enzyme's active site. nih.gov These studies revealed that the synthesized compounds exhibit a strong affinity for the catalytic triad (B1167595) of FAAH. nih.gov

The docking analysis of a series of this compound derivatives identified key interactions with specific amino acid residues within the FAAH active site. For instance, the most potent compound in one study, 2-(2-(4-(2-carboxybenzamido) benzoyl) hydrazine-1-carbonyl) benzoic acid, demonstrated a significant ionic interaction with Lys-142. nih.gov This interaction is believed to contribute significantly to the compound's high inhibitory potency. nih.gov

The following table summarizes the key interactions observed in the molecular docking of a potent this compound derivative with the FAAH enzyme.

Interacting ResidueInteraction Type
Lys-142Ionic Interaction
Catalytic TriadAffinity Binding

These findings from molecular docking studies are invaluable for the rational design of more potent and selective FAAH inhibitors based on the this compound scaffold.

In Silico ADME Studies (Adsorption, Distribution, Metabolism, Excretion)

In silico ADME studies are essential in the early stages of drug discovery to predict the pharmacokinetic properties of a compound. These predictions help to identify potential liabilities that could lead to failure in later stages of drug development. For this compound, computational tools can be used to estimate its ADME profile.

A critical component of ADME prediction is the assessment of "drug-likeness," often evaluated using Lipinski's Rule of Five. medchemexpress.com This rule states that an orally active drug generally has:

No more than 5 hydrogen bond donors. medchemexpress.com

No more than 10 hydrogen bond acceptors. medchemexpress.com

A molecular weight under 500 daltons. medchemexpress.com

A calculated octanol-water partition coefficient (log P) not greater than 5. medchemexpress.com

Based on its chemical structure, the predicted ADME properties of this compound are summarized in the table below. These values are estimations derived from computational models.

PropertyPredicted ValueCompliance
Molecular Weight151.17 g/mol Yes
Hydrogen Bond Donors3Yes
Hydrogen Bond Acceptors4Yes
Log P (Octanol/Water)-0.25Yes
Water SolubilityGoodFavorable
GI AbsorptionHighFavorable
BBB PermeantNoFavorable
P-gp SubstrateNoFavorable
CYP1A2 inhibitorNoFavorable
CYP2C19 inhibitorNoFavorable
CYP2C9 inhibitorNoFavorable
CYP2D6 inhibitorNoFavorable
CYP3A4 inhibitorNoFavorable

The in silico analysis suggests that this compound possesses a favorable pharmacokinetic profile. It adheres to Lipinski's Rule of Five, indicating good potential for oral bioavailability. The predictions also suggest high gastrointestinal absorption and good water solubility. Furthermore, it is not predicted to be a substrate for P-glycoprotein (P-gp), which is an efflux pump that can reduce the intracellular concentration of drugs. The compound is also predicted not to inhibit key cytochrome P450 (CYP) enzymes, suggesting a low potential for drug-drug interactions.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. phytonutrients.pk By systematically modifying the structure of a lead compound, such as this compound, and evaluating the biological activity of the resulting analogs, researchers can identify the key chemical features responsible for its therapeutic effects.

In the context of FAAH inhibition, SAR studies on this compound derivatives have provided valuable insights. A study that synthesized and evaluated a series of these compounds revealed that the nature of the substituent on the 4-amino group significantly impacts the inhibitory potency. nih.gov

The table below presents the half-maximal inhibitory concentration (IC50) values for a selection of this compound derivatives against FAAH, illustrating the structure-activity relationships.

CompoundSubstituent at 4-amino positionIC50 (nM)
1 -H> 10,000
2 Benzoyl158
3 4-Fluorobenzoyl120
4 2-Carboxybenzoyl1.62

The data clearly demonstrates that modifying the substituent at the 4-amino position of the benzohydrazide (B10538) core leads to a significant variation in FAAH inhibitory activity. The unsubstituted compound is inactive, while the introduction of a benzoyl group confers moderate activity. The addition of a fluorine atom to the benzoyl ring results in a slight increase in potency. Most strikingly, the incorporation of a carboxylic acid group on the benzoyl ring leads to a nearly 100-fold increase in inhibitory activity compared to the benzoyl derivative, highlighting a critical SAR for this class of compounds.

Future Research Directions and Translational Prospects

Exploration of Novel 4-Aminobenzohydrazide Derivatives

The core structure of this compound serves as a foundational building block for the synthesis of a multitude of novel chemical entities. Researchers have successfully synthesized various derivatives, including Schiff bases, amides, and heterocyclic compounds, by modifying the amino and hydrazide functional groups. These modifications are instrumental in tuning the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn influences their biological activity.

One promising area of exploration involves the synthesis of this compound derivatives as potent enzyme inhibitors. For instance, novel derivatives have been designed and synthesized as fatty acid amide hydrolase (FAAH) inhibitors, which are targets for managing pain and anxiety. nih.govnih.gov In one study, a derivative, 2-(2-(4-(2-carboxybenzamido) benzoyl) hydrazine-1-carbonyl) benzoic acid, demonstrated a remarkable inhibitory concentration (IC50) of 1.62 nM against the FAAH enzyme. nih.govmdpi.com Another avenue of research has focused on developing cholinesterase inhibitors for potential use in Alzheimer's disease treatment. medchemexpress.comresearchgate.net Certain mono or di-substituted this compound derivatives have shown potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with one compound exhibiting IC50 values of 0.59 µM and 0.15 µM, respectively. medchemexpress.comresearchgate.net

Furthermore, the synthesis of acrylamide–PABA (para-aminobenzoic acid) analogs from this compound has yielded compounds with significant anticancer potential. pensoft.net These derivatives have been shown to target β-tubulin, a key component in cell division, thereby inhibiting cancer cell proliferation. pensoft.net The exploration of novel derivatives also extends to the development of antimicrobial agents. Schiff bases derived from this compound have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. selleckchem.comselleckchem.com

The following table summarizes the biological activities of some representative novel this compound derivatives:

Derivative TypeTarget/ActivityKey Findings
Carboxybenzamido derivativeFAAH InhibitionIC50 of 1.62 nM nih.gov
Mono/di-substituted derivativesCholinesterase InhibitionIC50 of 0.59 µM (AChE) and 0.15 µM (BChE) for the most potent compound medchemexpress.comresearchgate.net
Acrylamide analogsAnticancer (β-tubulin inhibition)One derivative showed an IC50 of 1.83 µM against MCF-7 breast cancer cells pensoft.net
Schiff basesAntibacterialDemonstrated concentration-dependent activity, particularly against Gram-positive pathogens selleckchem.comselleckchem.com

Advanced Mechanistic Studies of Biological Activities

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for their further development. Advanced mechanistic studies are beginning to unravel these intricate pathways.

A key area of investigation has been the role of this compound as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammation and oxidative stress. medchemexpress.com It has been shown to be an irreversible inhibitor of MPO with an IC50 of 0.3 μM. medchemexpress.com Mechanistic studies have revealed that this compound is oxidized by MPO to a radical species. This radical can then reduce the enzyme to its ferrous state, which, in the presence of hydrogen peroxide, leads to irreversible inactivation of the enzyme. nih.gov This inhibition of MPO reduces the production of hypochlorous acid, a potent oxidizing agent, thereby mitigating oxidative damage. chemicalbook.com

In the context of cancer, the anticancer activity of certain this compound analogs is attributed to their ability to inhibit β-tubulin polymerization. pensoft.net This disruption of the microtubule network leads to cell cycle arrest and apoptosis (programmed cell death). pensoft.net For instance, an acrylamide–PABA analog was found to induce both early (22.07%) and late (7.56%) apoptosis in MCF-7 breast cancer cells. pensoft.net

Molecular docking studies have provided further insights into the binding modes of these derivatives with their target enzymes. For FAAH inhibitors, docking studies have shown that the compounds fit well into the catalytic triad (B1167595) of the enzyme, with ionic interactions, such as with Lys-142, playing a significant role in the binding affinity. nih.gov Similarly, for cholinesterase inhibitors, docking analyses have helped to elucidate the binding mechanisms within the active sites of AChE and BChE, highlighting the importance of specific structural moieties for potent inhibition. medchemexpress.com

Development of Targeted Therapeutic Agents

The specificity of action exhibited by many this compound derivatives makes them attractive candidates for the development of targeted therapeutic agents. By selectively inhibiting key enzymes or cellular processes involved in disease pathogenesis, these compounds have the potential to offer improved efficacy and reduced side effects compared to conventional therapies.

The development of highly potent and selective FAAH inhibitors based on the this compound scaffold is a promising strategy for the treatment of pain, anxiety, and other neurological disorders. nih.govnih.gov By enhancing the levels of endogenous cannabinoids through the inhibition of their degradation, these compounds can modulate cannabinoid receptor activity with a lower risk of cannabis-like side effects. nih.gov

In the realm of oncology, the ability of certain this compound analogs to target specific components of cancer cells, such as β-tubulin, opens up possibilities for the development of novel anticancer drugs. pensoft.net The selectivity of some of these compounds for cancer cells over normal cells is a particularly important feature. chitkara.edu.in For example, certain 4-aminobenzofuroxan derivatives have shown high selectivity towards breast and cervical cancer cell lines with lower toxicity to normal liver cells compared to existing drugs like Doxorubicin. chitkara.edu.in The concept of antibody-drug conjugates (ADCs), which link a potent cytotoxic agent to a monoclonal antibody that targets a specific cancer antigen, represents a potential future direction for delivering this compound-based payloads directly to tumor cells, thereby enhancing their therapeutic index. mdpi.com

Furthermore, the development of derivatives targeting enzymes like soluble epoxide hydrolase (sEH) for the treatment of hypertension and inflammation is another active area of research. researchgate.net

Applications in Advanced Materials and Nanotechnology

Beyond its therapeutic potential, the chemical structure of this compound lends itself to applications in the field of advanced materials and nanotechnology. The presence of amine and hydrazide groups allows it to act as a versatile building block or ligand in the synthesis of functional polymers and coordination complexes.

One area of interest is the incorporation of this compound or similar amine-functionalized molecules into metal-organic frameworks (MOFs). MOFs are porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis. nih.gov The amine groups can enhance the functionality of MOFs, for instance, by improving their selectivity for CO2 capture. rsc.org While direct synthesis of MOFs using this compound is an area for future exploration, the principles of using amino-functionalized linkers are well-established. mdpi.com

The synthesis of novel poly(amide-hydrazide)s from derivatives of this compound is another promising avenue. researchgate.net These polymers can exhibit high thermal stability and have potential applications in areas such as reverse osmosis membranes and high-performance fibers. researchgate.net The hydrazide and amide linkages contribute to the rigidity and stability of the polymer chains.

Additionally, this compound can be used in the synthesis of oligomeric transition metal complexes with interesting electrical and photoelectrical properties, making them potentially useful in the fabrication of organic-inorganic hybrid devices. chemicalbook.com

Computational Design and Optimization of Derivatives

Computational methods play an increasingly important role in the design and optimization of novel this compound derivatives. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are being employed to predict the biological activity of new compounds and to guide their synthesis.

Molecular docking simulations have been instrumental in understanding the interactions between this compound derivatives and their biological targets. walshmedicalmedia.com By predicting the binding affinity and orientation of a ligand within the active site of a protein, these studies can help to identify the key structural features required for potent activity. pensoft.net For example, docking studies have been used to guide the design of FAAH inhibitors, cholinesterase inhibitors, and anticancer agents based on the this compound scaffold. nih.govmedchemexpress.compensoft.net

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chitkara.edu.in This approach can be used to predict the activity of unsynthesized compounds and to identify the physicochemical properties that are most important for a desired biological effect. QSAR studies have been applied to 4-aminobenzoic acid derivatives to explore their antimicrobial and Alzheimer's inhibitory properties. mdpi.comchitkara.edu.in

The following table provides an overview of the application of computational methods in the study of this compound derivatives:

Computational MethodApplicationInsights Gained
Molecular DockingEnzyme Inhibition (FAAH, Cholinesterases, etc.)Prediction of binding modes and affinities, identification of key interactions with active site residues. nih.govmedchemexpress.compensoft.net
QSARAntimicrobial Activity, Alzheimer's InhibitorsCorrelation of structural features with biological activity, prediction of activity for novel compounds. mdpi.comchitkara.edu.in
DFT (Density Functional Theory)Antioxidant ActivityCalculation of antioxidant descriptors to propose mechanisms of action (e.g., HAT, SET).

Q & A

Q. Advanced

  • Molecular docking (AutoDock, GOLD) predicts interactions with targets like GPX4 or acetylcholinesterase ().
  • ADMET prediction (pkCSM) evaluates drug-likeness, including bioavailability and toxicity ().
  • Density-functional theory (DFT) calculates electronic properties to correlate with reactivity ().
    These tools prioritize compounds for synthesis and reduce experimental trial-and-error .

How should researchers address contradictory data in biological activity studies?

Advanced
Contradictions (e.g., varying IC₅₀ values) may arise from:

  • Assay conditions : Differences in pH, temperature, or enzyme sources.
  • Cellular context : MPO activity varies between cell lines ().
    Mitigation strategies include:
  • Replicating experiments with standardized protocols.
  • Validating findings in multiple models (e.g., in vitro vs. ex vivo).
  • Using positive controls (e.g., RSL3 for ferroptosis studies) () .

What is the role of this compound in coordination chemistry?

Advanced
this compound forms stable complexes with transition metals (Cu, Ni, Zn) via its hydrazide and amino groups. These complexes are synthesized by refluxing metal salts with the ligand in ethanol, followed by spectroscopic characterization (UV-Vis, EPR). Applications include catalysis and anticancer activity (). Magnetic susceptibility and cyclic voltammetry further elucidate electronic properties .

How is this compound incorporated into compound libraries for drug discovery?

Basic
It is featured in libraries targeting:

  • Kinase inhibitors : Hybridized with isatin for antiproliferative effects ().
  • Antioxidant/anti-inflammatory agents : As a core scaffold in GPCR-focused libraries ().
  • Metabolic modulators : In glutathione peroxidase (GPX)-targeted libraries () .

What experimental designs are critical for evaluating antiproliferative activity of this compound derivatives?

Q. Advanced

  • Cell lines : Use oncogenic RAS-mutant lines (e.g., HCT116) for selectivity ().
  • Assays : MTT/WST-1 for viability; flow cytometry for apoptosis (Annexin V/PI staining).
  • Controls : Include ferroptosis inhibitors (e.g., ferrostatin-1) to confirm mechanism ().
  • Dose-response curves : Calculate IC₅₀ values with triplicate replicates () .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.